molecular formula C19H18N4O8 B138428 Bispyribac CAS No. 125401-75-4

Bispyribac

Cat. No. B138428
M. Wt: 430.4 g/mol
InChI Key: RYVIXQCRCQLFCM-UHFFFAOYSA-N
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Description

Bispyribac Description Analysis

Bispyribac is a herbicide registered for postemergence control of various weeds, including broadleaf, sedge, and grass weeds, particularly in rice cultivation. It functions by inhibiting the acetolactate synthase (ALS) enzyme in sensitive plants, which is crucial in the biosynthetic pathway for branched-chain amino acids. The efficacy of bispyribac can be influenced by factors such as the presence of spray adjuvants, soil moisture, and the addition of urea ammonium nitrate (UAN) . Additionally, bispyribac sodium (BS) has been used as a selective agent in the genetic transformation of rice cultivars, with a mutated ALS gene conferring resistance to BS .

Synthesis Analysis

The synthesis of bispyribac-related compounds involves various chemical reactions and conditions. For instance, the synthesis of bis(piperidinedithiocarbamato)pyridinecadmium(II) was reported, which serves as a precursor for the synthesis of CdS nanoparticles and thin films through thermolysis and aerosol-assisted chemical vapor deposition (AACVD) . Another example is the synthesis of bipyridylglyoxal bis(4-phenyl-3-thiosemicarbazone), where the solubility, spectral characteristics, and pK values of the compound were studied . Additionally, novel bis((6-alkyl or phenyl-2-phenylpyrimidine-4-yl)oxy) alkane or methyl benzene derivatives were synthesized using a five-component reaction under ultrasound irradiation, demonstrating the efficiency of ultrasonic systems in synthetic chemical processes .

Molecular Structure Analysis

The molecular structure of bispyribac-related compounds has been determined through various analytical techniques. For example, the crystallographic molecular structure determination of bis(4-tert-butylpyridine)bis(3,5-di-tert-butylquinone)ruthenium revealed it exists as the trans isomer with relatively long ligand C-O lengths . Similarly, the structure of bis(diisopropyl(1,2-bis(diethylcarbamoyl)ethyl)phosphonate)erbium(III) nitrate monohydrate was elucidated using single-crystal X-ray diffraction analysis, showing an Er(III) ion bonded to the oxygen atom of a water molecule and other coordinating atoms .

Chemical Reactions Analysis

The chemical reactions involving bispyribac-related compounds are diverse. For instance, isopropyl- and benzylamine react with a ruthenium complex to substitute methoxy groups, forming bis(carbamoyl) complexes . The copper complexes of bis(thiosemicarbazones) derived from 1,2-diones form stable, neutral complexes with Cu(II), exhibiting significant biological activity and potential applications in nuclear medicine .

Physical and Chemical Properties Analysis

The physical and chemical properties of bispyribac and its related compounds are crucial for their application and efficacy. The solubility, spectral characteristics, and pK values of bipyridylglyoxal bis(4-phenyl-3-thiosemicarbazone) were reported, which are important for understanding the absorptivity and stoichiometry of metal chelates formed . The thermal properties of metal complexes derived from new benzene-1,4-bis(3-pyridin-2-ylurea) ligand were studied using thermal analysis, revealing different geometrical arrangements and providing insights into the kinetic and thermodynamic parameters of their thermal decomposition .

Scientific Research Applications

Herbicide Resistance and Predictive Modeling

  • Bispyribac is a herbicide targeting the acetohydroxyacid synthase (AHAS) enzyme. Resistance to Bispyribac due to AHAS mutations is a significant issue. A model using a new QSAR method has been developed for predicting AHAS mutation resistance to Bispyribac. This model aids in understanding structure-resistance relationships and guiding resistance-evading herbicide design (He et al., 2013).

Biodegradation and Environmental Concerns

  • Bispyribac sodium (BS) is used to control grasses and weeds but poses environmental concerns. A bacterial consortium named BDAM, including Achromobacter and Ochrobactrum species, has been developed for BS biodegradation. Optimizing conditions like temperature and pH maximizes degradation, offering an eco-friendly bioremediation strategy (Ahmad et al., 2017).

Impact on Soil Microbial Community

  • The non-target effects of Bispyribac sodium on soil microbes in paddy fields have been studied. It was found that Bispyribac application significantly affects soil microbial biomass carbon and enzyme activities, indicating potential ecological impacts (Kumar et al., 2019).

Genetic Transformants in Rice Cultivation

  • Bispyribac sodium is used to select transformed calli in rice, particularly in indica and indica-derived cultivars. The herbicide, coupled with a mutant ALS gene, aids in creating genetically modified rice resistant to Bispyribac, offering new avenues in rice cultivation (Taniguchi et al., 2010).

Analytical Detection in Agricultural Products

  • An HPLC method with a diode array detector was developed to detect Bispyribac-sodium residues in rice, demonstrating its practical application for ensuring food safety and environmental monitoring (Wu & Mei, 2011).

Temperature Effects on Herbicide Efficacy

  • Studies have shown that the efficacy of Bispyribac-sodium as a herbicide is influenced by temperature, particularly in its application on creeping bentgrass and annual bluegrass. Understanding these effects is crucial for optimizing its use in different climatic conditions (McCullough & Hart, 2006).

Interactions with Soil Properties

  • The adsorption and persistence of Bispyribac sodium in various soils have been examined, revealing how soil properties like organic matter content and pH influence its behavior. This research is vital for assessing the environmental impact and managing the use of this herbicide (Chirukuri & Atmakuru, 2015).

Photocatalytic Degradation

  • The photocatalytic degradation of Bispyribac sodium in water using ZnO nanoparticles under sunlight has been studied. This research contributes to understanding how to mitigate the environmental impact of Bispyribac in aquatic systems (Gaggara & Ramesh, 2019).

Safety And Hazards

Bispyribac-sodium can cause harm if swallowed or absorbed through skin or eyes . It is recommended to wear proper personal protective equipment and follow label instructions while handling .

properties

IUPAC Name

2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O8/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4/h5-9H,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVIXQCRCQLFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043977
Record name Bispyribac
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Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility in water at 25 °C: 733 g/L /Bispyribac sodium salt/
Record name Bispyribac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bispyribac

Color/Form

White powder

CAS RN

125401-75-4
Record name Bispyribac
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Record name Bispyribac [ISO:BSI]
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Record name Bispyribac
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPYRIBAC
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Record name Bispyribac
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

148-150 °C
Record name Bispyribac
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7945
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,850
Citations
DB Yadav, A Yadav, SS Punia - Indian Journal of Weed Science, 2009 - isws.org.in
Bispyribac-sodium was evaluated against mixed weed flora in transplanted rice at Karnal, Haryana. Major associated weeds were Echinochloa glabrescens and E. colona (L.) Link …
Number of citations: 128 www.isws.org.in
R Veeraputhiran, R Balasubramanian - 2013 - isws.org.in
… dry weight under bispyribac-sodium at 25 g/ha were at par with the higher doses of bispyribac-… The weed control efficiency and weed index under bispyribac-sodium at lower dose were …
Number of citations: 66 www.isws.org.in
AJ Fischer, DE Bayer, MD Carriere, CM Ateh… - Pesticide Biochemistry …, 2000 - Elsevier
… 80% controlthat of bispyribac; the use of synergists to inhibit … bispyribac-sodium could have developed by pre- bispyribac-… of bispyribacherbicides and survive their action (12, 13). …
Number of citations: 179 www.sciencedirect.com
NK Kalsi, P Kaur - Ecotoxicology and Environmental Safety, 2019 - Elsevier
… behaviour of bispyribac sodium under laboratory conditions. Bispyribac sodium residues … The mean percent recovery of bispyribac sodium from studied soils ranged from 82.7 ± 8.3–…
Number of citations: 21 www.sciencedirect.com
BS Chauhan, DE Johnson - Weed Science, 2011 - cambridge.org
… application of bispyribac-sodium. Oxadiazon at 1.0 and 1.5 kg ha21 and bispyribac-sodium … Bispyribac-sodium reduced rice shoot biomass by 9 to 17% at 0.030 kg ha21 in aerobic soil …
Number of citations: 121 www.cambridge.org
S Iwakami, A Uchino, Y Kataoka… - Pest Management …, 2014 - Wiley Online Library
… basis for resistance to bispyribac-sodium (bispyribac) in a multiple-… Upon exposure to bispyribac, strong induction of bispyribac-… by bispyribac are involved in the bispyribac resistance. …
Number of citations: 114 onlinelibrary.wiley.com
R Chirukuri, R Atmakuru - Chemosphere, 2015 - Elsevier
… Bispyribac sodium adsorption by two soils … bispyribac sodium in the soils were less than 40 kJ mol −1 and negative values were obtained. This indicates that the adsorption of bispyribac …
Number of citations: 42 www.sciencedirect.com
S Kumar, SS Rana, N Chander - 2013 - indianjournals.com
… -methyl was comparable to bispyribac-sodium in controlling C. benghalensis. Bispyribac-sodium brought about significant … Bispyribac-sodium 30 g/ha behaving statistically similar with …
Number of citations: 36 www.indianjournals.com
K Jabran, EHSANULLAH, M Hussain… - Weed Biology and …, 2012 - Wiley Online Library
… The postemergence application of bispyribac‐sodium was … Bispyribac‐sodium increased the number of productive tillers… In conclusion, the postemergence application of bispyribac‐…
Number of citations: 67 onlinelibrary.wiley.com
MD Osuna, F Vidotto, AJ Fischer, DE Bayer… - Pesticide Biochemistry …, 2002 - Elsevier
… bispyribac-sodium ( I 50 =138.87 nM ) than to bensulfuron-methyl ( I 50 =6724.56 nM ) . Also, ALS inhibition in R and S E. phyllopogon was higher with bispyribac… -methyl and bispyribac-…
Number of citations: 147 www.sciencedirect.com

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